Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate
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Overview
Description
Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a fluorine atom at the 5th position and an ethyl ester group at the 6th position of the benzo[d][1,2,3]triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the following steps:
Formation of the benzo[d][1,2,3]triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group at the 6th position can be esterified using ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can also influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile.
Comparison with Similar Compounds
5-Fluoro-1H-benzo[d][1,2,3]triazole: Lacks the ethyl ester group, which can affect its chemical properties and applications.
Ethyl 1H-benzo[d][1,2,3]triazole-6-carboxylate: Lacks the fluorine atom, which can influence its biological activity.
Uniqueness: Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate is unique due to the presence of both the fluorine atom and the ethyl ester group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development.
Properties
IUPAC Name |
ethyl 6-fluoro-2H-benzotriazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)5-3-7-8(4-6(5)10)12-13-11-7/h3-4H,2H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVNEDYDWHLGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NNN=C2C=C1F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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